molecular formula C13H11ClN2O2S B10762897 Nuclomedone CAS No. 86017-21-2

Nuclomedone

Cat. No.: B10762897
CAS No.: 86017-21-2
M. Wt: 294.76 g/mol
InChI Key: QSKVYHYMQQQAFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclomedone is a potent and selective small molecule inhibitor designed for advanced epigenetic and oncology research. Its primary mechanism of action involves the targeted modulation of key nuclear receptors implicated in gene expression regulation and cell differentiation pathways. Researchers utilize this compound to investigate the intricate mechanisms of transcriptional control, cellular reprogramming, and oncogenic signaling cascades. Its high specificity makes it an invaluable tool for in vitro and in vivo studies focused on hematological malignancies and solid tumors, providing critical insights into potential therapeutic strategies. This compound is characterized by its excellent bioavailability and stability in experimental models, enabling precise interrogation of disease mechanisms. This compound is offered with comprehensive analytical data, including HPLC and mass spectrometry documentation, to guarantee the highest standards of purity and batch-to-batch consistency for reliable and reproducible research outcomes. It is strictly for laboratory research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86017-21-2

Molecular Formula

C13H11ClN2O2S

Molecular Weight

294.76 g/mol

IUPAC Name

6-[(4-chlorophenyl)methyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione

InChI

InChI=1S/C13H11ClN2O2S/c14-9-3-1-8(2-4-9)7-10-11(17)15-13-16(12(10)18)5-6-19-13/h1-4,10H,5-7H2

InChI Key

QSKVYHYMQQQAFS-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=O)C(C(=O)N21)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Analysis of Nuclomedone

Development of Novel Synthetic Routes for Nuclomedone and its Isomers

The synthesis of the thiazolo[3,2-a]pyrimidine skeleton, the core of this compound, is often achieved through a multi-step process commencing with the formation of a pyrimidine (B1678525) precursor. A prominent method for this initial step is the Biginelli reaction, a one-pot cyclocondensation involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). ijnc.ir For the synthesis of compounds structurally related to this compound, a substituted 3,4-dihydropyrimidin-2(1H)-thione is a key intermediate. ijnc.irnih.gov

Novel synthetic strategies focus on improving efficiency, yield, and substrate scope. One-pot, three-component reactions are increasingly favored for the synthesis of thiazolo[3,2-a]pyrimidine derivatives. researchgate.net These methods often involve the reaction of a 2-aminothiazole (B372263) derivative, an aldehyde, and a β-dicarbonyl compound.

The general synthetic approach to the thiazolo[3,2-a]pyrimidine core can be outlined as follows:

Formation of the Pyrimidine Ring: Condensation of an appropriate aldehyde (such as 4-chlorobenzaldehyde (B46862) for this compound), a β-dicarbonyl compound, and thiourea to yield a dihydropyrimidine-2-thione derivative. ijnc.ir

Formation of the Fused Thiazole (B1198619) Ring: The resulting pyrimidine derivative is then reacted with a reagent containing a two-carbon unit and a leaving group, such as an α-haloacetate (e.g., ethyl bromoacetate), to facilitate the S-alkylation followed by intramolecular cyclization to form the thiazolo[3,2-a]pyrimidine ring system. ijnc.irnih.govmdpi.com

The synthesis of isomers, such as those with different substitution patterns on the thiazole or pyrimidine rings, can be achieved by varying the starting materials. For instance, using different aldehydes or β-dicarbonyl compounds in the initial Biginelli reaction would lead to a variety of substituted thiazolopyrimidine analogs. ias.ac.in The synthesis of constitutional isomers of complex heterocyclic systems often involves strategic modifications to the synthetic plan to control the connectivity of the constituent rings. ias.ac.in

Optimization of Stereoselective and Enantioselective Synthesis for this compound

The structure of this compound contains a stereocenter at the C6 position, making stereoselective synthesis a critical aspect for obtaining specific enantiomers. While literature specifically detailing the enantioselective synthesis of this compound is scarce, general principles of stereoselective synthesis for related heterocyclic compounds can be applied.

Stereoselective synthesis aims to control the formation of stereoisomers. nih.gov In the context of this compound, this would involve controlling the configuration at the chiral center introduced by the attachment of the 4-chlorobenzyl group. This can be achieved through several strategies:

Chiral Auxiliaries: Employing a chiral auxiliary attached to one of the precursors can direct the stereochemical outcome of the reaction. The auxiliary is typically removed in a subsequent step.

Chiral Catalysts: The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, can create a chiral environment that favors the formation of one enantiomer over the other. researchgate.net Enantioselective synthesis of chromanones, for example, has been achieved through organocatalytic tandem reactions. researchgate.net

Substrate Control: The inherent chirality of a starting material can influence the stereochemistry of subsequent transformations.

For the synthesis of related compounds, such as bis-steroidal pyrazine (B50134) derivatives, the stereochemistry of substituents has been shown to be crucial for biological activity, highlighting the importance of stereoselective synthesis. nih.gov The development of catalytic enantioselective methods is a key area of research for producing enantiomerically pure pharmaceutical compounds.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pharmaceutical compounds to minimize environmental impact. ekb.egscirp.org These approaches focus on the use of safer solvents, reducing waste, and improving energy efficiency. bu.edu.eg

For the synthesis of the thiazolo[3,2-a]pyrimidine scaffold, several green chemistry strategies have been reported:

Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or ionic liquids, is a key aspect of green synthesis. ijnc.irscirp.org

Catalyst-Free Conditions: Some synthetic protocols for thiazolopyrimidines have been developed to proceed efficiently without the need for a catalyst, simplifying the reaction setup and purification process. ijnc.ir

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds, including pyrimidine derivatives. nih.gov

One-Pot, Multi-Component Reactions: These reactions are inherently greener as they reduce the number of synthetic steps, minimize waste generation from intermediate purification, and save time and energy. researchgate.net The Biginelli reaction itself is a classic example of a multi-component reaction. ijnc.ir

A comparative overview of conventional versus green synthetic approaches for a key step in thiazolopyrimidine synthesis is presented below:

ParameterConventional MethodGreen Method
Catalyst Often requires Lewis or Brønsted acidsCan be catalyst-free or use green catalysts like ionic liquids ijnc.ir
Solvent Often uses volatile organic compounds (VOCs)Uses water, ethanol, or is solvent-free ijnc.irnih.gov
Energy Source Conventional heating (reflux)Microwave irradiation nih.gov
Reaction Time Several hours to daysMinutes to a few hours nih.gov
Waste Generation Higher due to multi-step purificationsLower due to one-pot procedures and fewer workup steps

Identification and Characterization of this compound Precursors, Intermediates, and Byproducts within Synthetic Pathways

The synthesis of this compound, proceeding through a thiazolo[3,2-a]pyrimidine intermediate, involves several key molecular species.

Precursors:

Based on the general synthetic routes for thiazolo[3,2-a]pyrimidines, the primary precursors for this compound would be:

4-chlorobenzaldehyde: This provides the 4-chlorobenzyl moiety at the C6 position.

A suitable β-dicarbonyl compound: This forms part of the pyrimidine ring. For the specific structure of this compound, barbituric acid or a derivative could serve as the precursor.

Thiourea: This provides the N-C-N fragment of the pyrimidine ring and the sulfur atom for the subsequent thiazole ring formation.

A C2-electrophile: A reagent such as chloroacetic acid or its ester is required for the cyclization to form the thiazole ring.

Intermediates:

The most crucial intermediate in the synthesis is a substituted pyrimidine derivative. A likely intermediate in the synthesis of this compound is 6-(4-chlorobenzyl)-dihydropyrimidine-2(1H)-thione-4,6(3H,5H)-dione . This intermediate would then undergo cyclization to form the final this compound structure.

Byproducts:

The formation of byproducts is dependent on the specific reaction conditions. Potential byproducts could include:

Isomeric products: Depending on the reaction conditions, isomers of the desired product could be formed. For example, in the cyclization step to form the thiazole ring, an alternative cyclization could potentially lead to an isomeric thiazolo[3,2-c]pyrimidine structure, although the thiazolo[3,2-a]pyrimidine is generally the more favored product.

Products of incomplete reactions: Unreacted starting materials or intermediates may remain in the final product mixture if the reaction does not go to completion.

Side-reaction products: For example, self-condensation of the β-dicarbonyl compound or the aldehyde could occur under certain conditions.

The characterization of these precursors, intermediates, and byproducts is crucial for optimizing the synthetic pathway and ensuring the purity of the final compound. This is typically achieved using a combination of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), as well as chromatographic methods for separation and purification. nih.govias.ac.in

Molecular and Cellular Mechanism of Action of Nuclomedone

Elucidation of Primary Molecular Targets and Binding Dynamics of Nuclomedone

This compound Interactions with Specific Enzyme Systems and Co-factors

There is currently no specific information available from scientific literature detailing the direct interactions of this compound with specific enzyme systems or its requirements for enzymatic co-factors.

Modulatory Effects of this compound on Receptor-Ligand Interactions

Detailed studies on the modulatory effects of this compound on the binding affinity or dynamics of receptor-ligand pairs have not been identified in the available scientific literature.

This compound Binding to Nucleic Acid Structures and Chromatin Components

There is no published evidence to suggest that this compound directly binds to nucleic acid structures, such as DNA or RNA, or interacts with components of chromatin.

Investigation of Intracellular Signaling Pathway Modulation by this compound

The influence of a compound on intracellular signaling pathways is critical to understanding its cellular effects. For this compound, specific details regarding its impact on these complex networks are not well-established.

Impact of this compound on Key Kinase Cascades and Phosphorylation Events

There is a lack of specific research data detailing the impact of this compound on key kinase cascades or specific phosphorylation events within the cell.

This compound's Influence on Transcription Factor Activity and Nuclear Receptors

While this compound's immunomodulatory effects may suggest an indirect influence on gene expression, there is no direct evidence from the available literature describing its specific effects on transcription factor activity or its interaction with nuclear receptors.

Subcellular Localization and Intracellular Trafficking of this compound in Experimental Cellular Models

The specific location of a compound within a cell is intrinsically linked to its mechanism of action. For a hypothetical compound named "this compound," its subcellular distribution would be a key determinant of its biological activity. Experimental approaches to determine its localization would likely involve fluorescently tagging the molecule and using advanced microscopy techniques to track its movement and accumulation within different cellular compartments.

Given its name, one might hypothesize that "this compound" preferentially localizes to the nucleus. Nuclear localization would suggest a primary role in regulating nuclear processes such as gene transcription, DNA replication, or repair. nih.govnih.gov If found within the nucleolus, it might interfere with ribosome biogenesis. nih.govnih.gov Alternatively, "this compound" could be distributed in the cytoplasm, where it might interact with signaling proteins, or in specific organelles like mitochondria, affecting cellular metabolism and energy production. The trafficking of the compound, including its import into and export from the nucleus, would also be a critical area of study, as this can be a regulated process that influences its activity over time.

This compound's Influence on Specific Cellular Phenotypes In Vitro

Studies on this compound's Modulation of Cell Proliferation and Apoptosis

A fundamental aspect of characterizing a new compound is to assess its impact on cell proliferation and apoptosis (programmed cell death). nih.govnih.gov These two processes are tightly regulated to maintain tissue homeostasis, and their dysregulation is a hallmark of diseases like cancer.

Hypothetical in vitro studies on "this compound" would likely involve treating various cell lines with the compound and measuring its effects on cell number and viability over time. Assays to quantify proliferation might include direct cell counting, or methods that measure metabolic activity or DNA synthesis.

To investigate apoptosis, researchers would look for characteristic markers such as caspase activation, DNA fragmentation, and changes in the plasma membrane. nih.gov The balance between pro-apoptotic and anti-apoptotic proteins would also be examined. The findings from these studies would indicate whether "this compound" acts as a cytostatic agent (inhibiting proliferation), a cytotoxic agent (inducing cell death), or both. nih.gov

Interactive Data Table: Hypothetical Effects of this compound on Cell Proliferation and Apoptosis

Cell LineThis compound Concentration (µM)Proliferation Inhibition (%)Apoptosis Induction (Fold Change)
Cancer Cell A1251.5
Cancer Cell A10704.2
Normal Cell B151.1
Normal Cell B10151.3

Effects of this compound on Cellular Differentiation and Reprogramming

Cellular differentiation is the process by which a less specialized cell becomes a more specialized one, while reprogramming involves the conversion of a mature cell type into a pluripotent state. nih.govnih.govmpg.deyoutube.com A compound that can influence these processes could have significant implications for regenerative medicine and cancer therapy.

If "this compound" were to be investigated for such properties, studies would assess its ability to induce differentiation in stem cells or cancer cells, or to facilitate the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). nih.govnih.gov The expression of lineage-specific markers and changes in cell morphology would be key readouts. The underlying mechanism would likely involve the modulation of key transcription factors and epigenetic reprogramming. mit.edu

This compound's Role in Modulating Cell Migration, Invasion, and Adhesion

Cell migration, invasion, and adhesion are fundamental processes in development, immune responses, and wound healing. nih.govmdpi.com In the context of cancer, these processes are central to metastasis. nih.govnih.govamanote.comscispace.com

To explore the hypothetical effects of "this compound" on these cellular behaviors, researchers would employ in vitro assays such as wound healing (scratch) assays, transwell migration assays, and cell adhesion assays on various extracellular matrix components. mdpi.comnih.govamanote.com A reduction in cell migration and invasion by "this compound" in cancer cells would suggest its potential as an anti-metastatic agent. nih.govscispace.com Conversely, an enhancement of these processes in other cell types could be relevant for tissue regeneration applications. The molecular mechanisms would likely involve the regulation of the cytoskeleton, focal adhesions, and the activity of matrix metalloproteinases. nih.gov

Interactive Data Table: Hypothetical Effects of this compound on Cell Migration

Cell LineThis compound Concentration (µM)Migration Inhibition (%)Invasion Inhibition (%)
Metastatic Cancer Cell C13020
Metastatic Cancer Cell C108575
Normal Fibroblast D110Not Applicable
Normal Fibroblast D1025Not Applicable

Pharmacodynamic and Pharmacokinetic Research in Advanced Experimental Systems for Nuclomedone

Quantitative Assessment of Nuclomedone's Pharmacodynamic Effects at the Molecular and Cellular Level

No studies were found that quantitatively assess the molecular and cellular effects of this compound. Research that would detail its mechanism of action, such as its influence on cellular signaling pathways or enzymatic activity, is not present in the available literature.

Target Engagement Studies of this compound In Vitro, Ex Vivo, and in Preclinical Animal Models

There is no published data on target engagement studies for this compound. Such studies are crucial for understanding how a compound interacts with its biological targets in various experimental settings. nih.govcrownbio.comnih.gov

Molecular Disposition and Pharmacokinetic Profiles of this compound in Experimental Biological Systems

Detailed pharmacokinetic data, which would describe the absorption, distribution, metabolism, and excretion of this compound, is not available.

Advanced Analytical Methodologies for Nuclomedone Research

Development of High-Throughput Spectroscopic Techniques for Nuclomedone Interaction and Conformational Studies (e.g., SPR, ITC, CD)

High-throughput spectroscopic techniques provide invaluable insights into the binding kinetics, thermodynamics, and structural consequences of a compound's interaction with its biological targets. For this compound, three key label-free technologies—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Circular Dichroism (CD)—form the cornerstone of its interaction and conformational analysis.

Surface Plasmon Resonance (SPR)

SPR is a powerful, real-time, label-free optical technique used to measure molecular interactions. xantec.comnicoyalife.com It works by detecting changes in the refractive index on the surface of a sensor chip where a target molecule (ligand) is immobilized. uthscsa.edu When an analyte, such as this compound, flows over the surface and binds to the ligand, the resulting increase in mass at the surface alters the refractive index, which is measured in resonance units (RU). uthscsa.edu This allows for the precise determination of binding kinetics, including the association rate constant (kₐ) and the dissociation rate constant (kₑ), as well as the equilibrium dissociation constant (Kₑ), which quantifies binding affinity. uthscsa.edu

In the context of this compound research, SPR would be employed to:

Confirm binding to its intended protein or nucleic acid targets.

Quantify the affinity and kinetics of the interaction, providing a basis for structure-activity relationship (SAR) studies.

Assess binding specificity by testing against a panel of off-target molecules.

Table 1: Illustrative SPR Kinetic Data for this compound Binding to Target Protein X This table presents hypothetical data to demonstrate the typical output of an SPR experiment.

Analyte Ligand Association Rate (kₐ) (M⁻¹s⁻¹) Dissociation Rate (kₑ) (s⁻¹) Affinity (Kₑ) (nM)
This compound Target Protein X 1.5 x 10⁵ 3.0 x 10⁻⁴ 2.0
Analogue A Target Protein X 7.8 x 10⁴ 4.5 x 10⁻⁴ 5.8

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event. nicoyalife.com By titrating this compound into a solution containing its target molecule, ITC can determine a complete thermodynamic profile of the interaction in a single experiment. nicoyalife.com The resulting data reveal the binding affinity (Kₐ), stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS). This information is crucial for understanding the driving forces behind the binding event (e.g., hydrogen bonding, hydrophobic interactions).

For this compound, ITC studies would elucidate:

The precise stoichiometry of how many this compound molecules bind to each target molecule.

The thermodynamic drivers of the binding, guiding rational drug design and optimization.

Confirmation of binding affinity obtained from other methods like SPR.

Table 2: Hypothetical Thermodynamic Profile of this compound-Target Interaction via ITC This table shows representative data that could be generated from an ITC analysis.

Interaction Stoichiometry (n) Affinity (Kₐ) (M⁻¹) Enthalpy (ΔH) (kcal/mol) Entropy (ΔS) (cal/mol·deg)

Circular Dichroism (CD)

CD spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. It is exceptionally sensitive to the secondary structure of proteins and nucleic acids. nih.gov When a ligand like this compound binds to a macromolecule, it can induce conformational changes. researchgate.net CD spectroscopy can detect these changes, for instance, in the alpha-helix or beta-sheet content of a protein, or alterations in DNA structure. researchgate.net

Application of CD in this compound research would involve:

Determining if this compound binding alters the secondary or tertiary structure of its target protein.

Investigating whether this compound induces conformational changes in a DNA or RNA target.

Table 3: Example of Circular Dichroism Data for Target Protein Z in the Presence of this compound This table illustrates how CD data can show changes in protein secondary structure.

Sample α-Helix Content (%) β-Sheet Content (%) Random Coil (%)
Target Protein Z (alone) 45 25 30

Application of Advanced Chromatographic and Hyphenated Techniques for this compound Metabolite Profiling in Biological Matrices

To understand the fate of this compound within a biological system, it is essential to identify and quantify its metabolites. Advanced chromatographic techniques, particularly when hyphenated with mass spectrometry, are the cornerstone of this analysis.

Liquid chromatography (LC) is a powerful technique for separating individual components from complex mixtures, such as blood, plasma, or urine. nih.gov High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) offer high resolution and speed for separating this compound and its various metabolic products from endogenous biomolecules. nih.gov

The true power of this approach comes from hyphenation, which is the online coupling of a separation technique with a spectroscopic detection technology. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive tool for metabolite profiling due to its exceptional sensitivity and selectivity. technologynetworks.com In this setup, the LC system separates the compounds, which are then ionized and introduced into the mass spectrometer. The MS/MS capability allows for the fragmentation of parent ions, generating a unique fingerprint that enables definitive structural characterization of metabolites, even at very low concentrations. researchgate.netnih.gov

For this compound, an LC-MS/MS workflow would be developed to:

Screen for and identify potential phase I (e.g., oxidation, hydrolysis) and phase II (e.g., glucuronidation, sulfation) metabolites in various biological matrices. researchgate.net

Quantify the levels of this compound and its major metabolites over time to understand its pharmacokinetic profile.

Compare metabolic profiles across different species in preclinical studies.

Table 4: Illustrative LC-MS/MS Data for Hypothetical this compound Metabolites in Human Plasma This table provides an example of data used to identify metabolites based on their retention time and mass characteristics.

Compound Retention Time (min) Precursor Ion (m/z) Key Fragment Ion (m/z) Proposed Biotransformation
This compound 5.8 450.2 288.1 Parent Compound
Metabolite M1 4.2 466.2 304.1 Oxidation (+16 Da)
Metabolite M2 3.5 626.2 450.2 Glucuronidation (+176 Da)

Utilization of Mass Spectrometry-Based Omics Approaches in this compound Metabolomics and Proteomics Research

Metabolomics is the comprehensive analysis of all small-molecule metabolites in a biological system. youtube.com By comparing the metabolome of cells or organisms treated with this compound to untreated controls, researchers can identify metabolic pathways that are significantly perturbed. This untargeted approach can reveal unexpected effects of the compound and provide a snapshot of the functional endpoint of its activity. youtube.com

Proteomics involves the large-scale characterization of the proteome—the entire set of proteins expressed by a cell or organism. youtube.com Using MS-based approaches, researchers can quantify changes in the abundance of thousands of proteins following treatment with this compound. youtube.comnih.gov This can help identify the direct targets of the drug, as well as downstream proteins in signaling or metabolic pathways that are affected, providing deep insight into its mechanism of action. youtube.comnih.gov

Integrating these two omics datasets provides a powerful, systems-level view of this compound's biological effects. nih.govnih.gov For example, a change in a metabolic pathway (detected by metabolomics) can be correlated with changes in the expression of enzymes in that same pathway (detected by proteomics), providing strong evidence for the drug's mechanism.

Table 5: Hypothetical Integrated Omics Analysis of Cellular Response to this compound This table illustrates how proteomics and metabolomics data can be combined to identify impacted biological pathways.

Pathway Key Protein Change (Proteomics) Key Metabolite Change (Metabolomics) Implied Biological Effect
Glycolysis Hexokinase 2 (Upregulated) Glucose-6-Phosphate (Decreased) Altered energy metabolism
Fatty Acid Oxidation CPT1A (Downregulated) Acetyl-CoA (Decreased) Inhibition of lipid utilization

Development of In Vivo Imaging Techniques for Tracking this compound Distribution and Target Engagement in Preclinical Models

To bridge the gap between in vitro activity and in vivo efficacy, it is critical to understand how this compound is distributed throughout a living organism and whether it engages its intended target in a physiologically relevant context. nih.gov Non-invasive in vivo imaging techniques are essential for these studies. nih.gov

The primary modalities for this research are nuclear imaging, such as Positron Emission Tomography (PET), and optical imaging. nih.gov This requires the synthesis of a this compound analogue tagged with either a positron-emitting radionuclide (e.g., ¹⁸F, ¹¹C) for PET or a fluorophore for optical imaging.

PET imaging allows for the quantitative, three-dimensional visualization of the distribution of the radiolabeled this compound analogue in a preclinical model (e.g., a mouse or rat) over time. nih.gov This can reveal which organs the compound accumulates in, whether it crosses the blood-brain barrier, and its rate of clearance.

Target engagement studies can also be performed using these imaging agents. nih.govnih.gov In a typical experiment, the animal is first administered unlabeled this compound, followed by an injection of the radiolabeled tracer. If the unlabeled drug is bound to the target, it will block the binding of the tracer, resulting in a reduced imaging signal in the target tissue. This signal reduction can be used to quantify the degree of target occupancy at different dose levels of this compound.

Table 6: Representative Biodistribution Data for ¹⁸F-Nuclomedone in a Preclinical Model via PET Imaging This table presents hypothetical data showing the concentration of a radiolabeled compound in different tissues over time.

Organ % Injected Dose per Gram (%ID/g) at 30 min % Injected Dose per Gram (%ID/g) at 60 min % Injected Dose per Gram (%ID/g) at 120 min
Blood 2.5 1.8 0.9
Liver 15.2 12.5 8.3
Kidney 8.9 6.1 3.4
Tumor 4.5 5.8 6.2

Table of Compounds Mentioned

Compound Name
This compound
Glucose
Glucose-6-Phosphate
Acetyl-CoA
¹⁸F-Nuclomedone
Caspase-3
Hexokinase 2

Future Directions and Emerging Research Avenues for Nuclomedone

Integration of Systems Biology and Multi-Omics Data in Comprehensive Nuclomedone Research

To fully understand the biological impact of this compound, future research must move beyond single-pathway analyses and embrace a holistic, systems-level perspective. Autoimmune diseases like rheumatoid arthritis arise from complex interactions between genetic, epigenetic, and environmental factors that create persistent, dysregulated immune responses. nih.gov Systems biology, which integrates multi-omics data, offers a powerful framework to unravel this complexity and precisely map the effects of a compound like this compound. numberanalytics.comazolifesciences.com

A comprehensive research program would involve the systematic application of several high-throughput "omics" technologies to model systems (e.g., relevant cell lines, animal models) treated with this compound. The use of multi-omics approaches allows for the discovery of biomarkers and can provide new directions for translational applications in autoimmune diseases. nih.gov

Genomics and Epigenomics: While the primary DNA sequence is static, epigenetic modifications (e.g., DNA methylation, histone modifications) are dynamic and influence gene expression. Genomic studies could identify genetic variants that predict a response to this compound, while epigenomic analysis could reveal how the compound alters the epigenetic landscape in immune cells, potentially "correcting" aberrant gene expression patterns associated with inflammation.

Transcriptomics: RNA sequencing (RNA-seq) of cells or tissues exposed to this compound would provide a global snapshot of its impact on gene expression. This can help identify not just single target genes but entire regulatory networks and signaling pathways modulated by the compound. nih.gov Integrating transcriptome data with genome data can help prioritize genes that may play a causal role in disease. nih.gov

Proteomics and Metabolomics: Proteomics would quantify changes in the protein landscape, including post-translational modifications that are critical for signaling cascades in immunity. nih.gov Metabolomics, the study of small molecule metabolites, can provide a functional readout of the cellular state, revealing how this compound affects metabolic pathways that are increasingly recognized as crucial in immune cell function and inflammation. nih.gov

By integrating these data layers, researchers can construct detailed network models of this compound's mechanism of action. researchgate.netebi.ac.uk This approach can identify novel biomarkers for patient stratification, predict therapeutic efficacy, and uncover previously unknown biological functions of the compound. nih.govazolifesciences.com

Table 1: Illustrative Multi-Omics Approach for this compound Research

Omics Layer Technology Potential Biomarkers/Endpoints Research Question Addressed
Genomics Whole Genome Sequencing, SNP Arrays Genetic variants in immune-related genes (e.g., PTPN22, HLA-DRB1) Does genetic background influence response to this compound?
Epigenomics ChIP-Seq, Bisulfite Sequencing Histone modification patterns (e.g., H3K27ac), DNA methylation status of cytokine promoters Does this compound reverse disease-associated epigenetic marks?
Transcriptomics RNA-Sequencing (bulk and single-cell) Differentially expressed genes (e.g., TNF, IL6, JAKs, STATs), inflammatory gene signatures Which signaling pathways and cell types are most affected by this compound?
Proteomics Mass Spectrometry (LC-MS/MS) Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6), signaling proteins (e.g., p-STAT3), autoantibodies How does this compound alter the secretion and activity of key inflammatory proteins?

| Metabolomics | NMR, Mass Spectrometry | Levels of key metabolites (e.g., acetate, succinate, lactate), shifts in metabolic pathways (e.g., glycolysis) | Does this compound modulate the metabolic reprogramming of immune cells? |

Exploration of Nanotechnology and Targeted Delivery Systems for this compound in Experimental Systems

A significant hurdle for many small molecule probes is achieving sufficient concentration at the target site while minimizing systemic exposure and off-target effects. Nanotechnology offers a revolutionary solution to this challenge. numberanalytics.com Developing nano-formulations for this compound could dramatically improve its therapeutic index and enable its use in a more precise, targeted manner. nih.govpatsnap.com

Future research should focus on designing and testing various nanoparticle-based drug delivery systems (nano-DDSs). nih.gov These systems can be engineered to exploit the unique pathophysiology of inflamed tissues, such as the "enhanced permeability and retention" (EPR) effect, where leaky vasculature allows nanoparticles to accumulate preferentially at sites of inflammation. numberanalytics.comfrontiersin.org

Lipid-Based Nanoparticles (LNPs): Liposomes and solid lipid nanoparticles can encapsulate hydrophobic compounds like this compound, improving solubility and stability. Their surfaces can be modified with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on activated immune cells or inflamed synovial tissues, a strategy known as active targeting. numberanalytics.comfrontiersin.org

Polymeric Nanoparticles: Using biodegradable polymers like poly(lactic-co-glycolic) acid (PLGA), researchers can create nanoparticles that provide sustained release of this compound over time. nih.gov This could reduce the dosing frequency and improve patient compliance.

Stimuli-Responsive Systems: Advanced systems can be designed to release this compound only in response to specific triggers present in the inflammatory microenvironment, such as a lower pH or the presence of certain enzymes (e.g., matrix metalloproteinases). numberanalytics.com

The evaluation of these nano-formulations in preclinical models of arthritis would be a critical step. patsnap.com Such studies would compare the biodistribution, efficacy, and safety of nano-formulated this compound against the free compound.

Table 2: Comparison of Potential Nanocarrier Systems for this compound

Nanocarrier Type Core Material(s) Key Advantages for this compound Delivery Potential Challenges
Liposomes Phospholipids (e.g., EPC), Cholesterol High biocompatibility, can carry both hydrophilic and hydrophobic drugs, surface is easily modifiable for targeting. frontiersin.org Potential for instability and drug leakage, clearance by the reticuloendothelial system.
Polymeric NPs PLGA, Chitosan Biodegradable, provides sustained drug release, well-established for drug delivery. nih.gov Potential for polymer-related toxicity, complex manufacturing process.
Micelles Amphiphilic block copolymers Small size allows for deep tissue penetration, can solubilize poorly water-soluble drugs. Lower drug loading capacity compared to other carriers.

| Biomimetic NPs | Nanoparticle core coated with cell membranes (e.g., macrophage membranes) | Evades immune clearance, inherits the natural targeting capabilities of the source cell. frontiersin.org | Complex to manufacture, potential for batch-to-batch variability. |

Investigation of Synergistic and Antagonistic Effects of this compound in Combination with Other Molecular Probes

Chronic inflammatory diseases are driven by complex and often redundant signaling networks. nih.gov Targeting a single pathway is often insufficient, which is why combination therapy is a cornerstone of treatment for conditions like rheumatoid arthritis. patsnap.com Future research should systematically investigate how this compound interacts with other molecular probes and approved therapeutic agents. The goal is to identify combinations that produce synergistic efficacy (the combined effect is greater than the sum of its parts) or beneficial antagonistic interactions (one agent mitigates the side effects of another).

This research could involve:

High-Throughput Screening: Combining this compound with a library of known anti-inflammatory compounds or molecular probes in cell-based assays to rapidly identify synergistic pairs.

Mechanism-Based Combinations: Rationally designing combinations based on pathway analysis. For example, since this compound was suggested to modulate T-cell responses, combining it with an agent that targets a different aspect of inflammation, such as a TNF-alpha inhibitor or a Janus kinase (JAK) inhibitor, could be highly effective. nih.govpatsnap.com The synergistic action of pro-inflammatory agents involves the cooperative activation of transcription factors. nih.gov

Targeting Multiple Cell Types: Investigating combinations that target different cell types involved in the pathology of autoimmune disease, such as lymphocytes, macrophages, and fibroblast-like synoviocytes.

Understanding these interactions is crucial. Synergistic combinations could allow for lower doses of each compound, reducing the risk of toxicity while achieving a powerful therapeutic effect. acs.org

Table 3: Potential Combination Strategies for this compound in Inflammatory Disease Models

Combination Agent Class Target Pathway/Molecule Rationale for Synergy with this compound Example Compound
JAK Inhibitor Janus Kinase (JAK) signaling pathway Dual blockade of cytokine signaling and T-cell modulation. Tofacitinib
TNF-α Inhibitor Tumor Necrosis Factor-alpha (TNF-α) Complementary mechanisms targeting a key pro-inflammatory cytokine and T-cell function. Adalimumab
p38 MAPK Inhibitor p38 Mitogen-Activated Protein Kinase Targeting both T-cell mediated immunity and a central intracellular inflammation signaling pathway. acs.org Losmapimod

| Methotrexate | Dihydrofolate reductase (inhibits purine (B94841) synthesis) | Combining broad anti-proliferative/anti-inflammatory effects with specific immunomodulation. oup.com | Methotrexate |

Identification of Persistent Challenges and Future Opportunities in this compound Academic Research and Translational Science

Repositioning a previously studied compound like this compound for new therapeutic evaluation is fraught with challenges but also rich with opportunity. criver.comfrontiersin.org A clear-eyed assessment of both is essential for charting a viable path forward.

Persistent Challenges:

Funding and Commercial Interest: Securing funding for a compound that was previously discontinued (B1498344) can be difficult. A strong, data-driven rationale based on new science is required to attract investment from academic grants or industry partners. nfcr.org

Overcoming Past Hurdles: The original reasons for halting this compound's development must be thoroughly understood and addressed. Whether these were related to efficacy, safety, or pharmacokinetics, modern scientific approaches must demonstrate a clear solution.

The "Valley of Death": The gap between promising preclinical findings and successful clinical development, often termed the "valley of death," is a major challenge. nfcr.org It requires significant resources and expertise to navigate the complex processes of toxicology studies, formulation development, and regulatory submissions. nih.govlifescienceleader.com

Competition: The therapeutic landscape for inflammatory diseases has evolved significantly. Any repositioned this compound therapy would need to demonstrate a clear advantage over existing, effective treatments. frontiersin.org

Future Opportunities:

Drug Repurposing: The strategy of finding new uses for existing drugs is faster and less costly than developing a new chemical entity from scratch. nih.govnih.gov Since early safety data may exist for this compound, this could accelerate its path to the clinic for a new indication.

Precision Medicine: Modern tools like genomics and biomarker analysis allow for the identification of patient subpopulations most likely to benefit from a specific therapy. patsnap.compatsnap.com Future trials for this compound could be designed for a targeted patient group, increasing the probability of success.

New Indications: While initially studied for rheumatoid arthritis, this compound's immunomodulatory mechanism might be relevant for other autoimmune or inflammatory conditions, such as inflammatory bowel disease, psoriasis, or lupus. criver.com

Advanced Preclinical Models: The development of more sophisticated preclinical models, such as "joint-on-a-chip" systems and humanized mouse models, can provide more predictive data on efficacy and safety before moving into human trials. tandfonline.com

Ultimately, the successful translation of this compound from a historical compound to a future therapeutic option will depend on a strategic, multidisciplinary research effort that leverages the powerful tools of modern biomedical science to address past limitations and unlock new possibilities. nih.govresearchgate.net

Q & A

Q. How do researchers reconcile disparities between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer : Investigate bioavailability limitations (e.g., plasma protein binding) via equilibrium dialysis. Use PBPK (physiologically based pharmacokinetic) modeling to predict tissue distribution. Validate with microdosing studies in relevant models .

Literature & Knowledge Gaps

Q. What systematic review frameworks are effective for synthesizing fragmented data on this compound?

  • Methodological Answer : Follow PRISMA guidelines for literature screening. Use NLP tools (e.g., BERT-based models) to extract mechanistic data from unstructured text. Map knowledge gaps via SWIFT analysis (Strengths, Weaknesses, Innovations, Future Trends) .

Q. How can researchers leverage cheminformatics to predict this compound’s off-target interactions?

  • Methodological Answer : Apply QSAR (quantitative structure-activity relationship) models using platforms like KNIME. Validate predictions with thermal shift assays (TSA) or cellular thermal shift assays (CETSA) .

Tables for Reference

Analytical Technique Application in this compound Research Key Parameters
HPLC-MSPurity assessment, metabolite identificationColumn type, mobile phase gradient
NMRStructural elucidationSolvent, δ (ppm) range
SPR (Surface Plasmon Resonance)Target binding kineticsKD, Kon/Koff rates
In Vivo Model Use Case Considerations
CD-1 miceAcute toxicity screeningStrain-specific metabolic pathways
ZebrafishDevelopmental toxicityHigh-throughput, ethical advantages

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.